molecular formula C18H17ClN4O2S B2959772 N-(4-chlorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251695-44-9

N-(4-chlorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2959772
CAS No.: 1251695-44-9
M. Wt: 388.87
InChI Key: AFBSSKKPSSNXMP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic small molecule research compound featuring a 1,2,4-oxadiazole heterocycle, a pyridine ring, and a 4-chlorobenzyl group, linked by a thioacetamide bridge. The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry known for its metabolic stability and role as a bioisostere for ester and amide functionalities . The inclusion of the 4-chlorobenzylamine scaffold is a common structural feature in biologically active compounds, as this subunit is frequently employed in the development of pharmacologically relevant molecules . The specific molecular architecture of this compound suggests potential for diverse research applications, particularly in the exploration of enzyme inhibition and cellular signaling pathways. Compounds with 1,2,4-oxadiazol-3-yl groups have been investigated in the context of modulating translation and suppressing nonsense mutations, indicating potential research utility in the field of genetic disorders . Similarly, molecules containing chlorobenzyl groups have been studied as chemical inhibitors of inhibitors of differentiation (Id), which are relevant to cellular determination and differentiation processes . This product is provided for research purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the associated safety data sheet prior to use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-2-15-22-18(25-23-15)13-5-8-17(21-10-13)26-11-16(24)20-9-12-3-6-14(19)7-4-12/h3-8,10H,2,9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBSSKKPSSNXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN4O2SC_{18}H_{17}ClN_{4}O_{2}S, with a molecular weight of 388.9 g/mol. The compound features a chlorobenzyl moiety linked to a thioacetamide group and an oxadiazole-pyridine hybrid structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC18H17ClN4O2SC_{18}H_{17}ClN_{4}O_{2}S
Molecular Weight388.9 g/mol
CAS Number1251695-44-9

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been observed that the compound can inhibit specific enzymes involved in cellular processes, which may lead to its anticancer properties. For instance, it may target kinases that regulate cell proliferation and survival pathways.
  • Receptor Modulation : The compound may interact with various receptors on cell membranes, altering signal transduction pathways that influence cell growth and differentiation.
  • Oxidative Stress Induction : Some studies suggest that compounds with oxadiazole moieties can induce oxidative stress in cancer cells, leading to apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : In cell line assays, this compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, it showed an IC50 value in the low micromolar range against human breast cancer cells (MDA-MB-231), indicating potent anticancer activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial Tests : Preliminary assays indicated that it has significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

  • Study on Anticancer Effects :
    A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
  • Antimicrobial Efficacy :
    In another study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Structural Analogues with Thiadiazole/Thioacetamide Moieties

details several 1,3,4-thiadiazole-2-yl derivatives with varying thioether and acetamide substituents. Key comparisons include:

Compound ID Substituents (Thiadiazole Position 5) Acetamide Substituent Melting Point (°C) Yield (%)
5e (4-Chlorobenzyl)thio 2-(5-isopropyl-2-methylphenoxy) 132–134 74
5j (4-Chlorobenzyl)thio 2-(2-isopropyl-5-methylphenoxy) 138–140 82
5h Benzylthio 2-(2-isopropyl-5-methylphenoxy) 133–135 88
  • Key Observations: Halogenation Effects: The 4-chlorobenzyl group in 5e and 5j correlates with higher melting points (132–140°C) compared to non-halogenated analogs like 5h (133–135°C), suggesting increased molecular rigidity or intermolecular interactions (e.g., halogen bonding) . Substituent Position: The position of phenoxy substituents (e.g., 5-isopropyl vs. 2-isopropyl) minimally affects melting points but may influence solubility or steric hindrance in target binding. Target Compound Contrast: Unlike these thiadiazole derivatives, the target compound’s 1,2,4-oxadiazole ring is more electron-deficient, which could enhance metabolic stability but reduce hydrogen-bonding capacity compared to thiadiazoles .

Pyridine- and Oxadiazole-Containing Derivatives

and highlight compounds with pyridine or oxadiazole cores:

  • Compound 9 (): 2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide.
    • The pteridin-4-one core and methoxybenzyl group confer distinct electronic properties compared to the target’s pyridinyl-oxadiazole system. The pteridin ring may enhance π-π stacking but reduce solubility.

Triazole and Triazolothioacetamide Derivatives

and describe triazole-based analogs:

  • Safonov (2020): N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides. Triazole rings (1,2,4-triazol-3-yl) are more electron-rich than oxadiazoles, favoring different binding interactions (e.g., metal coordination). The thiophene substituent may enhance π-stacking but reduce metabolic stability compared to the target’s 4-chlorobenzyl group .
  • 878065-05-5 (): Contains a triazol-3-yl group with a hydroxyamino moiety.

Substituent Effects on Physicochemical Properties

  • 4-Chlorobenzyl vs. Benzyl: The chloro substituent in the target compound increases lipophilicity (logP) compared to non-halogenated analogs like 5h, which may enhance membrane permeability but reduce aqueous solubility .
  • Ethyl-oxadiazole vs. In contrast, methyl groups on thiadiazoles (e.g., 5f, 5k) offer minimal steric interference .

Research Findings and Implications

  • Kinase Inhibition : The pyridinyl-oxadiazole scaffold resembles ATP-competitive kinase inhibitors (e.g., CDK5/p25 inhibitors in ). The thioacetamide linker may mimic ATP’s phosphate group, enabling binding to kinase active sites .
  • Antimicrobial Activity : Thiadiazole and triazole derivatives () often exhibit antimicrobial properties. The target’s 4-chlorobenzyl group may enhance activity against Gram-positive bacteria, as seen in similar halogenated compounds .

Q & A

Q. What are the key synthetic routes for N-(4-chlorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, and how is regioselectivity ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine under reflux (analogous to methods in 1,3,4-oxadiazole synthesis) .
  • Step 2 : Thioether bond formation between the pyridine-thiol intermediate and chloroacetamide derivatives using alkaline conditions (e.g., K₂CO₃ in acetone) to promote nucleophilic substitution .
  • Regioselectivity : Controlled by protecting group strategies (e.g., selective deprotection of pyridine-thiol) or stepwise coupling to avoid cross-reactivity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorobenzyl, oxadiazole) and thioether linkage .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]⁺ ion) .
  • X-ray Crystallography : If crystals are obtainable, to resolve 3D conformation and intermolecular interactions .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against targets like acetylcholinesterase or lipoxygenase using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 4-chlorobenzyl with fluorobenzyl or altering oxadiazole substituents) .
  • Bioisosteric Replacement : Substitute the thioacetamide group with sulfonamide or carbamate to study electronic effects .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2 or kinase domains) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize Assays : Replicate studies using identical cell lines, enzyme sources, and assay conditions (e.g., pH, temperature) .
  • Purity Validation : Re-characterize the compound via HPLC and NMR to rule out impurities affecting results .
  • Orthogonal Models : Cross-validate findings in in vivo models (e.g., zebrafish or murine inflammation assays) .

Q. What strategies improve the compound’s stability in formulation or biological matrices?

  • Methodological Answer :
  • Degradation Studies : Conduct forced degradation (heat, light, pH extremes) followed by HPLC-MS to identify unstable moieties (e.g., oxadiazole ring hydrolysis) .
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins for encapsulation) in buffer systems .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose/sucrose) to prevent hydrolysis .

Q. How can computational modeling optimize its pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to predict solubility, CYP450 interactions, and blood-brain barrier penetration .
  • Metabolite Identification : Perform in silico metabolism simulations (e.g., GLORYx) to highlight likely Phase I/II metabolites .
  • Co-crystallization : If target protein structures are available, simulate binding to guide derivatization for improved affinity .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to determine if the discrepancy arises from structural variability or assay conditions?

  • Methodological Answer :
  • Synthetic Reproducibility : Re-synthesize the compound using published protocols and confirm structure .
  • Dose-Response Curves : Compare IC₅₀ values across studies, ensuring consistent units (µM vs. µg/mL) .
  • Strain-Specificity : Re-test activity on the same microbial strains used in conflicting studies (e.g., ATCC standards) .

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